2-(2-furyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide
Overview
Description
2-(2-furyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.13174244 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
2-(2-furyl)-N-(3-methoxyphenyl)-1-pyrrolidinecarboxamide belongs to a class of compounds with promising applications in chemical synthesis and drug discovery. The synthesis of related compounds, like 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, highlights the versatility of introducing various substituents into the pyrrolidin-2-ones nucleus. This adaptability is crucial for creating new medicinal molecules with enhanced biological activity. These compounds, synthesized through reactions involving the methyl ester of furyl-2-carbonylpyruvic acid, exhibit significant potential for the development of drugs due to their structurally diverse and biologically active frameworks (Rubtsova et al., 2020).
Material Science and Optoelectronics
Compounds with furyl groups have been explored for their unique optical properties. For instance, greenish metal-lustrous organic crystals formed from related furyl-pyrrole compounds exhibit distinct optical characteristics, including metallic reflection and color appearance in their solid-state UV-vis-NIR spectra. These properties are of interest in the development of new materials for optoelectronic applications, showcasing the potential of furyl-containing compounds in advanced technology domains (Ogura et al., 2006).
Asymmetric Synthesis
The asymmetric synthesis of Boc-pyrrolidines, including those with furyl and methoxyphenyl groups, demonstrates the utility of these compounds in producing enantiomerically enriched products. These synthesis methods, employing s-BuLi/(−)-sparteine, show solvent-dependent reactions and high enantioselectivity, underlining the importance of these compounds in the synthesis of chiral molecules. Such methodologies are crucial for developing pharmaceuticals with specific enantiomeric forms, enhancing drug efficacy and safety (Wu et al., 1996).
Antimicrobial Applications
The synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused Thieno[2,3-b]pyridine, and Pyrazolo[3,4-b]pyridine derivatives, including furyl analogs, have shown significant antimicrobial activity. These findings highlight the potential of furyl-containing compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Altalbawy, 2013).
Properties
IUPAC Name |
2-(furan-2-yl)-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-13-6-2-5-12(11-13)17-16(19)18-9-3-7-14(18)15-8-4-10-21-15/h2,4-6,8,10-11,14H,3,7,9H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCHORAGJDWCEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC2C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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